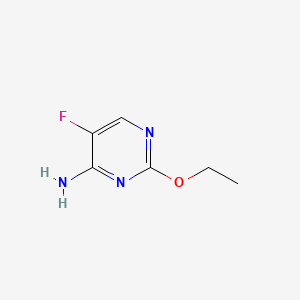

2-Ethoxy-5-fluoropyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPWKSQAHRVMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204626 | |

| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56076-21-2 | |

| Record name | 2-Ethoxy-5-fluoro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56076-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056076212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Ethoxy-5-fluoropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

**1. Introduction

2-Ethoxy-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring an ethoxy group, a fluorine atom, and an amino group on the pyrimidine ring, imparts specific physicochemical characteristics that are crucial for its handling, formulation, and potential biological activity. Accurate knowledge of its physical properties is fundamental for any research and development activities involving this compound.

Core Physical Properties

A summary of the available and predicted physical properties of this compound is presented in the table below. It is important to note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₆H₈FN₃O | - | [1] |

| Molecular Weight | 157.15 g/mol | - | [1] |

| Appearance | Solid | Experimental | [2][3] |

| Purity | Typically ≥98% | Experimental | [2][4] |

| Melting Point | Data not available | - | - |

| Boiling Point | 285.5 ± 43.0 °C | Predicted | [5][6] |

| Density | 1.278 ± 0.06 g/cm³ | Predicted | [5][6] |

| Solubility | Data not available | - | - |

| pKa | 3.76 ± 0.10 | Predicted | [5] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The procedure described here utilizes a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystalline solid using a clean, dry mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: Heat the block rapidly and observe the sample. Note the temperature at which the sample melts. This will be the approximate melting point.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.

-

Heat the block again, but at a slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.

Boiling Point Determination (Micro Method)

For solid compounds that are stable at their boiling point, a micro boiling point determination method using a Thiele tube can be employed. Given the predicted high boiling point of this compound, a high-temperature heating medium (e.g., silicone oil) is required.

Apparatus:

-

Thiele tube

-

High-temperature thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

-

High-boiling point heating oil (e.g., silicone oil)

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the heating oil covers the sample.

-

Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly.

-

Observe the point at which the bubbling stops and the liquid is drawn back into the capillary tube. The temperature at this moment is the boiling point of the substance.

Solubility Determination

The solubility of a compound can be determined through kinetic or thermodynamic methods. Both are valuable in different stages of research and development.

This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.

Apparatus:

-

96-well microplate

-

Automated liquid handler (optional)

-

Plate reader with nephelometric or turbidimetric capabilities

-

Vortex mixer

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is an estimation of the kinetic solubility.

This method determines the true solubility of a compound at equilibrium and is crucial for formulation development.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtering the solution through a suitable syringe filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute the clear supernatant or filtrate with an appropriate solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

-

The determined concentration represents the thermodynamic solubility of the compound under the specific conditions of the experiment.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide has consolidated the available physical property information for this compound and provided detailed, standard protocols for the experimental determination of its melting point, boiling point, and solubility. While some key experimental data are not currently found in the public domain, the provided methodologies offer a clear path for researchers to obtain these crucial parameters. The accurate characterization of these physical properties is an indispensable step in the advancement of research and development involving this compound.

References

- 1. Buy this compound | 56076-21-2 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 56076-21-2: 2-Etoxil-5-fluoro-4-pirimidinamina [cymitquimica.com]

- 4. This compound - 通用试剂 - 西典实验 [seedior.com]

- 5. This compound | 56076-21-2 [m.chemicalbook.com]

- 6. 56076-21-2 | CAS数据库 [m.chemicalbook.com]

"2-Ethoxy-5-fluoropyrimidin-4-amine" chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2-Ethoxy-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to the unique properties conferred by the fluorine atom, including altered metabolic stability and binding affinities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56076-21-2 | [1] |

| Molecular Formula | C₆H₈FN₃O | [2] |

| Molecular Weight | 157.15 g/mol | [2] |

| Synonyms | 2-Ethoxy-5-fluoro-4-pyrimidinamine, 2-Ethoxy-5-fluoro-pyrimidin-4-ylamine, 4-Amino-2-Ethoxy-5-fluoropyrimidine | |

| Physical State | Solid at room temperature | [2] |

| Predicted Boiling Point | 285.5 ± 43.0 °C | [2] |

| Predicted Density | 1.278 ± 0.06 g/cm³ | [2] |

| InChI Key | UNPWKSQAHRVMMH-UHFFFAOYSA-N | [2] |

Chemical Structure

The chemical structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position.

Synthesis and Reactivity

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not widely published, the synthesis of structurally similar fluorinated pyrimidines generally involves multi-step sequences. A plausible synthetic route could involve the construction of the substituted pyrimidine core followed by halogenation and amination steps. For instance, the synthesis could start from a precursor like 2-ethoxy-4,6-dihydroxypyrimidine, which can be prepared from O-ethylisourea and a malonic acid derivative. This intermediate could then undergo chlorination followed by fluorination and amination to yield the final product. The specific reagents and conditions for these transformations would require experimental optimization.

Chemical Reactivity

The reactivity of this compound is influenced by its functional groups:

-

Amino Group: The amino group can act as a nucleophile and can be involved in reactions such as acylation, alkylation, and diazotization.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will direct the position of such reactions.

-

Fluorine Atom: The fluorine atom can influence the acidity of nearby protons and can be a site for certain metal-catalyzed cross-coupling reactions.

Potential Applications and Biological Activity

Potential Applications

This compound serves as a valuable building block in organic synthesis. Its structural motifs are found in various biologically active molecules. The presence of the fluoropyrimidine core is common in many therapeutic agents, particularly in oncology. Therefore, this compound is likely utilized in the synthesis of more complex molecules for drug discovery and development.

Biological Activity Context

While specific biological activity data for this compound is not available in the reviewed literature, pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

General Experimental Protocols for Biological Evaluation of Pyrimidine Derivatives:

-

In Vitro Proliferation and Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental in assessing the effect of a compound on cell viability and proliferation. Human cancer cell lines are typically treated with the compound at various concentrations for a specified period (e.g., 48-72 hours). The cell viability is then measured using a colorimetric method like the MTT assay, which quantifies the metabolic activity of living cells. Results are often expressed as the half-maximal inhibitory concentration (IC50).

-

Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme, an in vitro inhibition assay would be performed. For example, a cyclooxygenase (COX-2) inhibition assay could be used to screen for anti-inflammatory potential. These assays typically involve incubating the enzyme with its substrate and the test compound and measuring the rate of product formation.

-

Antimicrobial Assays: To evaluate antimicrobial activity, the compound would be tested against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is determined using methods like broth microdilution.

It is important to note that the suitability of these assays and the potential biological activity of this compound would need to be determined through dedicated experimental studies.

References

A Comprehensive Technical Guide to 2-Ethoxy-5-fluoropyrimidin-4-amine (CAS: 56076-21-2) for Advanced Research and Development

Introduction

2-Ethoxy-5-fluoropyrimidin-4-amine is a substituted pyrimidine derivative that serves as a critical building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position, provides a unique combination of chemical properties.[1] The presence of the fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.[1] This guide offers a detailed examination of its molecular characteristics, a plausible and detailed synthetic protocol, its applications, and essential safety information for laboratory professionals.

Core Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 56076-21-2 | [2][3][4] |

| Molecular Formula | C₆H₈FN₃O | [1][2][3] |

| Molecular Weight | 157.15 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Amino-2-Ethoxy-5-fluoropyrimidine, 2-Ethoxy-5-fluoro-4-pyrimidinamine | [3] |

| Physical Form | Solid | [3] |

| Predicted Boiling Point | 285.5 ± 43.0 °C | [4] |

| Predicted Density | 1.278 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.76 ± 0.10 | [4] |

| Storage Conditions | 2–8 °C, under inert atmosphere, keep in dark place | [2][4] |

Synthesis and Mechanistic Considerations

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers interested in creating novel analogues or scaling up production. A prevalent and logical strategy for constructing such multi-substituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) on a readily available di-halogenated precursor.

Proposed Synthetic Strategy

The most common precursor for this type of synthesis is 2,4-dichloro-5-fluoropyrimidine. The rationale behind this choice lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more activated and thus more susceptible to nucleophilic attack by amines, while the C2 position reacts more readily with alkoxides like sodium ethoxide. This differential reactivity allows for a controlled, stepwise introduction of the amino and ethoxy groups.

The proposed workflow is visualized below.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, including in-process checks and purification.

Step 1: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine (Intermediate)

-

Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and ethanol (10 mL per gram of starting material).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a 7N solution of ammonia in methanol (1.1 eq) dropwise over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

In-Process Check (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

-

Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Add water to the residue and stir for 30 minutes. The solid product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-fluoropyrimidin-4-amine. The product can be used in the next step without further purification if TLC shows sufficient purity.

Step 2: Synthesis of this compound (Final Product)

-

Reactor Setup: In a separate dry, three-necked flask under a nitrogen atmosphere, prepare sodium ethoxide by carefully adding sodium metal (1.5 eq) to absolute ethanol (15 mL per gram of the intermediate) at 0-5 °C. Allow all the sodium to react completely.

-

Reagent Addition: Add the 2-chloro-5-fluoropyrimidin-4-amine intermediate (1.0 eq) from Step 1 to the freshly prepared sodium ethoxide solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

-

In-Process Check: Monitor the reaction by TLC (3:1 hexane:ethyl acetate). The disappearance of the intermediate spot confirms the completion of the reaction.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize it with 1N HCl. Concentrate the mixture under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Purification (Self-Validation): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate primarily used in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

-

Scaffold for Kinase Inhibitors: The pyrimidine core is a common scaffold in many FDA-approved kinase inhibitors. The amino group at the C4 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

Vector for Further Functionalization: The primary amine provides a reactive handle for amide bond formation, reductive amination, or participation in other coupling reactions to build more complex structures.

-

Modulation of Physicochemical Properties: The ethoxy group can improve solubility and modulate lipophilicity, while the fluorine atom can block metabolic oxidation sites and enhance binding interactions through favorable electrostatic contacts.[1]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical integrity of the compound.

-

Hazard Identification: The compound is classified with the signal word "Warning".[2] General safety data for similar aminopyrimidines indicate it may be harmful if swallowed and can cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

Handling Procedures: Avoid generating dust.[6] Prevent contact with skin and eyes. After handling, wash hands thoroughly with soap and water.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place at 2-8 °C.[2][4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]

-

In case of Exposure:

Conclusion

This compound is a strategically important chemical intermediate with high value in modern synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity, making it a reliable building block for the synthesis of targeted, high-value compounds. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- 1. Buy this compound | 56076-21-2 [smolecule.com]

- 2. 56076-21-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 56076-21-2 [m.chemicalbook.com]

- 5. genfarm.com.au [genfarm.com.au]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cms9files.revize.com [cms9files.revize.com]

A Technical Guide to the Solubility of 2-Ethoxy-5-fluoropyrimidin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Ethoxy-5-fluoropyrimidin-4-amine

This compound is a substituted pyrimidine derivative with the chemical formula C₆H₈FN₃O. Its structure, featuring an ethoxy group, a fluorine atom, and an amino group on the pyrimidine ring, imparts a degree of polarity and the potential for hydrogen bonding. These characteristics are crucial in determining its solubility profile in various organic solvents. Understanding the solubility of this compound is paramount for its use in synthetic reactions, purification processes, and formulation development.

Expected Solubility Profile

Based on its chemical structure, this compound is anticipated to exhibit solubility in polar organic solvents. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the overall polarity of the molecule suggests favorable interactions with polar aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Class | Expected Solubility | Quantitative Solubility (g/L) at 25°C |

| Methanol | Protic | High | Data Not Available |

| Ethanol | Protic | High | Data Not Available |

| Isopropanol | Protic | Moderate | Data Not Available |

| N,N-Dimethylformamide (DMF) | Aprotic | High | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Data Not Available |

| Acetonitrile | Aprotic | Moderate | Data Not Available |

| Acetone | Aprotic | Moderate | Data Not Available |

| Tetrahydrofuran (THF) | Aprotic | Moderate | Data Not Available |

| Ethyl Acetate | Aprotic | Low to Moderate | Data Not Available |

| Dichloromethane (DCM) | Aprotic | Low | Data Not Available |

| Toluene | Non-polar | Low | Data Not Available |

| Hexane | Non-polar | Very Low | Data Not Available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for process development and formulation. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Methodology:

-

Compound Stock Solution: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent (e.g., DMSO).

-

Serial Dilution: The stock solution is serially diluted in the target organic solvent in a multi-well plate.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the presence of a precipitate in each well is detected. This can be done visually or, more commonly, using an automated instrument such as a nephelometer, which measures light scattering caused by suspended particles.

-

Solubility Estimation: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound using the equilibrium shake-flask method followed by HPLC analysis.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its chemical structure suggests a favorable solubility profile in polar organic solvents. The experimental protocols outlined in this guide provide robust methods for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. Accurate solubility data is essential for the efficient and effective use of this compound in research and development.

Spectroscopic and Structural Elucidation of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Ethoxy-5-fluoropyrimidin-4-amine. While a complete, publicly available dataset for this specific molecule is not readily accessible, this document compiles expected spectroscopic characteristics based on the analysis of structurally similar compounds. The guide is intended to assist researchers in the identification, characterization, and quality control of this and related pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including the electron-donating amino and ethoxy groups and the electron-withdrawing fluorine atom, create a unique electronic environment that can influence its biological activity and reactivity. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide presents predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is derived from the analysis of related aminopyrimidines, fluorinated heterocycles, and ethoxy-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (pyrimidine ring) | 7.8 - 8.2 | Doublet (d) | ~3-4 Hz (³JH-F) |

| NH₂ (amine) | 5.5 - 7.0 | Broad Singlet (br s) | - |

| O-CH₂ (ethoxy) | 4.3 - 4.5 | Quartet (q) | ~7 Hz (³JH-H) |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | ~7 Hz (³JH-H) |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | ||

| C-2 (pyrimidine ring) | 160 - 165 | ||

| C-4 (pyrimidine ring) | 155 - 160 | ||

| C-5 (pyrimidine ring) | 140 - 145 (d, ¹JC-F ≈ 220-250 Hz) | ||

| C-6 (pyrimidine ring) | 145 - 150 (d, ²JC-F ≈ 20-30 Hz) | ||

| O-CH₂ (ethoxy) | 60 - 65 | ||

| CH₃ (ethoxy) | 14 - 16 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.

Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3300 - 3500 | Symmetric & Asymmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (pyrimidine ring) | 1550 - 1650 | Stretching |

| N-H (amine) | 1600 - 1650 | Bending (Scissoring) |

| C-O (ethoxy) | 1200 - 1300 | Asymmetric Stretching |

| C-F | 1000 - 1200 | Stretching |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺• | 157.07 | Molecular ion |

| [M+H]⁺ | 158.08 | Protonated molecular ion (common in ESI) |

Note: The molecular weight of C₆H₈FN₃O is 157.15 g/mol . The fragmentation pattern will depend on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or higher field instrument.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable signal.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

-

Data Acquisition (EI):

-

Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

-

Heat the probe to volatilize the sample.

-

Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Overview

This technical guide provides a comprehensive overview of the synthesis pathways for 2-Ethoxy-5-fluoropyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The synthesis involves a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document outlines the detailed experimental methodologies, presents quantitative data for each reaction step, and visualizes the synthetic route using a reaction pathway diagram.

Synthesis Pathway Overview

The synthesis of this compound is not a single-step process but rather a convergent synthesis involving the construction of a substituted pyrimidine ring followed by functional group interconversions. A common strategy involves the initial synthesis of a dihydroxypyrimidine derivative, followed by chlorination, fluorination, and finally, amination to yield the target compound.

A plausible and frequently cited pathway begins with the condensation of O-ethylisourea with a suitable malonic ester derivative to form the pyrimidine core, followed by a series of halogenation and nucleophilic substitution reactions.

Key Synthetic Steps and Experimental Protocols

The overall synthesis can be broken down into four key stages:

-

Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This step involves the cyclocondensation of an O-ethylisourea salt with diethyl malonate.[1]

-

Synthesis of 2-Ethoxy-4,6-dichloropyrimidine: The dihydroxy-pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl₃).[1][2]

-

Synthesis of 2-Ethoxy-4,6-difluoropyrimidine: A halogen exchange reaction is performed to replace the chlorine atoms with fluorine.[1][2]

-

Synthesis of this compound: The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 4-position. While a direct protocol for this specific final amination step is not detailed in the provided results, it is a standard transformation in pyrimidine chemistry.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine [1]

-

Reaction: O-ethylisourea salt is reacted with diethyl malonate in the presence of a base like sodium ethoxide or sodium methoxide.

-

Solvent: Ethanol or methanol are commonly used.

-

Temperature: The reaction is typically conducted at a temperature ranging from 0°C to room temperature.

-

Work-up: Upon completion, the resulting salt of 2-ethoxy-4,6-dihydroxypyrimidine is neutralized with an acid to precipitate the product.

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine [1][2]

-

Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]

-

Solvent: An aprotic solvent is used.

-

Catalyst/Base: A base like triethylamine is often added to facilitate the reaction.[1][2]

-

Temperature: The reaction mixture is heated.

-

Monitoring: The progress of the reaction can be monitored by techniques like liquid chromatography.

-

Isolation: After the reaction is complete, the excess chlorinating agent is removed, and the product is isolated.

Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine [1][2]

-

Reagents: 2-Ethoxy-4,6-dichloropyrimidine is reacted with a fluorinating agent, such as potassium fluoride (KF).[1][2]

-

Solvent: A suitable solvent is used for the reaction.

-

Temperature: The reaction is typically heated to between 80-120°C for several hours.[1]

-

Purification: The product is isolated and purified, for instance, by reduced pressure distillation.[1]

Step 4: Synthesis of this compound

-

General Procedure (Inferred): 2-Ethoxy-4,6-difluoropyrimidine would be subjected to a regioselective nucleophilic aromatic substitution with an ammonia source. The fluorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, especially with an activating group at the 5-position. The reaction conditions would need to be carefully controlled to favor mono-substitution.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of key intermediates.

| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Purity | Reference |

| 1 | O-ethylisourea hydrogen sulfate | Diethyl malonate, Hydrochloric acid | Methanol, Water | Reflux, <5°C (pH adjustment) | 88.7% | 99.4% (HPLC) | [2] |

| 2 | 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Triethylamine | 1,2-Dichloroethane | <50°C (addition), 85°C (reaction) | 90.7% | 98.7% (HPLC) | [2] |

| 3 | 2-Ethoxy-4,6-dichloropyrimidine | Anhydrous potassium fluoride | Sulfolane | 160°C | 82.7% | 99.1% (HPLC) | [2] |

Synthesis Pathway Visualization

The following diagram illustrates the multi-step synthesis of this compound.

References

Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Ethoxy-5-fluoropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, key chemical transformations, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the synthetic strategies.

Executive Summary

The synthesis of this compound can be achieved through several distinct pathways, primarily commencing from readily available precursors such as 5-fluorouracil or through the construction of the pyrimidine ring from basic building blocks like urea and diethyl malonate. The choice of a specific route may be dictated by factors such as the availability of starting materials, scalability, and overall cost-effectiveness. Key transformations involve chlorination, amination, and a final nucleophilic aromatic substitution to introduce the desired ethoxy group.

Synthetic Pathways and Starting Materials

Two primary and well-documented synthetic routes for the preparation of this compound are outlined below.

Route 1: Synthesis Starting from 5-Fluorouracil

This is a common and well-established route that utilizes the commercially available and medicinally important compound, 5-fluorouracil. The pathway involves the initial conversion of 5-fluorouracil to a di-chlorinated intermediate, followed by selective amination and subsequent ethoxylation.

Caption: Synthetic pathway from 5-Fluorouracil.

Route 2: Synthesis Starting from Urea and Diethyl Malonate

This approach builds the pyrimidine core from fundamental and inexpensive starting materials. The synthesis proceeds through the formation of a dihydroxy pyrimidine intermediate, which is then subjected to halogenation steps before the final amination and ethoxylation.

Caption: Synthetic pathway from Urea and Diethyl Malonate.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key transformations in the synthesis of this compound, based on literature precedents.

Table 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

| Parameter | Value | Reference |

| Starting Material | 5-Fluorouracil | [1][2] |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (DMA) | [2] |

| Molar Ratio (5-FU:POCl₃:DMA) | 1 : 10 : 1.5 | [2] |

| Temperature | 106-114 °C | [1][2] |

| Reaction Time | 2-14 hours | [1][2] |

| Yield | Up to 92.2% | [2] |

Table 2: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine from 2,4-Dichloro-5-fluoropyrimidine

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichloro-5-fluoropyrimidine | [1][3] |

| Reagent | Aqueous Ammonia (e.g., 15%) | [1] |

| Temperature | ~60 °C | [1] |

| Reaction Time | Not specified | |

| Yield | Good (not explicitly quantified) | [1] |

Table 3: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine from 2-Ethoxy-4,6-dihydroxypyrimidine

| Parameter | Value | Reference |

| Starting Material | 2-Ethoxy-4,6-dihydroxypyrimidine | [4] |

| Reagents | Phosphorus oxychloride (POCl₃), Triethylamine | [4] |

| Temperature | 85 °C | [4] |

| Reaction Time | 3 hours | [4] |

| Yield | 90.7% | [4] |

Table 4: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine from 2-Ethoxy-4,6-dichloropyrimidine

| Parameter | Value | Reference |

| Starting Material | 2-Ethoxy-4,6-dichloropyrimidine | [4] |

| Reagent | Potassium Fluoride (KF) | [4] |

| Solvent | Sulfolane | [4] |

| Temperature | Not specified | |

| Yield | 82.7% | [4] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil[1][2]

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 10 eq) and a catalytic amount of N,N-dimethylaniline (DMA, 1.5 eq).

-

Addition of 5-Fluorouracil: While stirring at room temperature, add 5-fluorouracil (1 eq) portion-wise to the mixture. Control any exothermic reaction by using a water bath.

-

Reaction: Stir the mixture at room temperature for 20 minutes, then slowly heat the reaction to 110-114 °C and maintain for 2-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.

-

Purification: The crude product can be extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.

Protocol 2: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine from 2,4-Dichloro-5-fluoropyrimidine[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine (1 eq) in an appropriate solvent.

-

Amination: Add aqueous ammonia (e.g., 15% solution) to the reaction mixture.

-

Reaction: Heat the mixture to approximately 60 °C and stir until the reaction is complete (monitored by TLC).

-

Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

-

Purification: The solid product can be collected by filtration, washed with water, and dried to give 2-chloro-5-fluoropyrimidin-4-amine.

Protocol 3: Synthesis of this compound from 2-Chloro-5-fluoropyrimidin-4-amine (General Procedure)

-

Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in anhydrous ethanol with stirring until all the sodium has reacted.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-fluoropyrimidin-4-amine (1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Purification: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical synthetic step in the laboratory, from reaction setup to product purification.

Caption: A generalized experimental workflow for synthesis.

References

The Fluoropyrimidine Scaffold: A Cornerstone of Modern Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fluoropyrimidine scaffold, a pyrimidine ring substituted with at least one fluorine atom, represents a class of compounds with profound biological significance, particularly in the realm of oncology. Since the advent of 5-fluorouracil (5-FU) in the 1950s, this structural motif has been a cornerstone of chemotherapy for a wide array of solid tumors.[1] This technical guide provides a comprehensive overview of the fluoropyrimidine scaffold, detailing its mechanism of action, the therapeutic landscape of its derivatives, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its cellular and experimental pathways.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of fluoropyrimidines is not attributed to the parent drug but to its intracellular metabolites, which exert their cytotoxic effects through a multi-pronged mechanism targeting both DNA and RNA synthesis.[2][3] The primary pathways of action are:

-

Inhibition of Thymidylate Synthase (TS): The central mechanism of action for fluoropyrimidines is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[3][5] This leads to a depletion of dTMP, causing an imbalance in the deoxynucleotide pool and subsequent "thymineless death" in rapidly proliferating cancer cells.[6]

-

Incorporation into RNA: The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate.[7][8] This fraudulent incorporation disrupts RNA processing and function, leading to errors in protein synthesis and ultimately contributing to cytotoxicity.[8]

-

Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA.[3][7] This event triggers DNA damage and repair mechanisms, which, when overwhelmed, can lead to DNA fragmentation and apoptosis.[3]

The metabolic activation of fluoropyrimidine prodrugs like capecitabine and tegafur is a critical determinant of their efficacy and toxicity profiles. These prodrugs are designed to be converted to 5-FU preferentially in tumor tissues, thereby enhancing the therapeutic index.[9]

Signaling Pathway of Fluoropyrimidine Action

The intricate metabolic and signaling cascade initiated by fluoropyrimidines is depicted below.

Quantitative Data: In Vitro Efficacy of Fluoropyrimidine Drugs

The cytotoxic potential of fluoropyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following tables summarize the IC50 values of key fluoropyrimidine drugs against various human cancer cell lines.

Table 1: IC50 Values of 5-Fluorouracil (5-FU) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 0.877 | [10] |

| HT-29 | Colorectal Carcinoma | 11.25 (after 5 days) | [11] |

| SW620 | Colorectal Carcinoma | 4190 (for 24h) | [2] |

| HONE-1 | Nasopharyngeal Carcinoma | 1.32 | [10] |

| MCF-7 | Breast Adenocarcinoma | 22.4 | |

| PANC-1 | Pancreatic Carcinoma | >100 | [6] |

| A549 | Lung Carcinoma | >100 | [6] |

Table 2: IC50 Values of Capecitabine against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4T1 | Breast Cancer | 1700 (for 48h) | [2] |

| HCT116 | Colorectal Carcinoma | 2850 (for 24h) | [2] |

| HT29 | Colorectal Carcinoma | 1590 (for 24h) | [2] |

| MCF-7 | Breast Cancer | >1000 | [1] |

| DU-145 | Prostate Cancer | 126.2 | [1] |

Table 3: IC50 Values of Tegafur-based Regimens against Human Cancer Cell Lines

| Cell Line | Cancer Type | Drug Combination | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | Tegafur/Uracil (UFT) | ~5-10 (as 5-FU) | |

| MKN-45 | Gastric Cancer | Tegafur/Gimeracil/Oteracil (S-1) | ~1-5 (as 5-FU) |

Table 4: Inhibition Constants (Ki) of FdUMP for Thymidylate Synthase

| Enzyme Source | Ki Value | Reference |

| Human Thymidylate Synthase | ~2 kcal/mol (relative binding free energy vs dUMP) | |

| L1210 Leukemia Cells | - | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of fluoropyrimidine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluoropyrimidine drug stock solution

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the fluoropyrimidine drug in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

This protocol describes a spectrophotometric assay to measure the inhibition of thymidylate synthase activity by fluoropyrimidine metabolites. The assay monitors the increase in absorbance at 340 nm resulting from the conversion of dihydrofolate (DHF) to tetrahydrofolate, a product of the TS-catalyzed reaction.

Materials:

-

Purified human thymidylate synthase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM 2-mercaptoethanol)

-

dUMP solution

-

5,10-methylenetetrahydrofolate (CH2THF) solution

-

FdUMP (or other inhibitor) solution

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of dUMP, and varying concentrations of the inhibitor (FdUMP).

-

Enzyme Addition: Add a known amount of purified thymidylate synthase to initiate the reaction.

-

Cofactor Addition: Start the reaction by adding CH2THF.

-

Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).

Mandatory Visualizations

Experimental Workflow for In Vitro Evaluation of Fluoropyrimidine Drugs

The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a novel fluoropyrimidine-based anticancer drug.

Logical Relationship of Fluoropyrimidine's Triple Cytotoxic Mechanism

This diagram illustrates the three primary mechanisms by which fluoropyrimidine metabolites induce cancer cell death.

Conclusion

The fluoropyrimidine scaffold remains a vital component in the armamentarium against cancer. Its well-elucidated, multi-faceted mechanism of action provides a robust rationale for its continued clinical use and for the development of novel derivatives with improved therapeutic profiles. A thorough understanding of the quantitative aspects of their efficacy, coupled with standardized and detailed experimental protocols, is paramount for the successful discovery and development of the next generation of fluoropyrimidine-based anticancer agents. The visualizations provided in this guide offer a clear framework for comprehending the complex biological and experimental pathways associated with this important class of therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Ethoxy-5-fluoropyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of contemporary drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. Among the myriad of molecular scaffolds utilized by medicinal chemists, the pyrimidine core holds a position of prominence due to its prevalence in biologically crucial molecules and its versatile chemical tractability. This technical guide delves into the significance and application of a key pyrimidine derivative, 2-Ethoxy-5-fluoropyrimidin-4-amine , a building block that has become instrumental in the development of targeted therapies, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of its synthesis, application in the generation of potent kinase inhibitors, and the underlying mechanisms of action of its derivatives.

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, highlighting its inherent biological relevance. In medicinal chemistry, pyrimidine derivatives are extensively explored for a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The strategic substitution on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a fluorine atom, as seen in this compound, can significantly enhance metabolic stability and binding affinity. The ethoxy group can modulate solubility and the amino group provides a key vector for further chemical elaboration.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that relies on the careful manipulation of halogenated pyrimidine precursors. While a direct, one-pot synthesis is not commonly reported, a robust and logical pathway can be constructed from available literature, primarily from patent filings and synthetic methodology reports. The general strategy involves the initial construction of a di-substituted pyrimidine ring followed by sequential nucleophilic substitution reactions.

A plausible and commonly employed synthetic route starts from readily available 5-fluorouracil. The key steps involve chlorination, followed by selective ethoxylation and amination.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of established chemical transformations for similar pyrimidine systems.

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 5-fluorouracil (1 equivalent).

-

Chlorination: Add phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) and a catalytic amount of a tertiary amine base such as N,N-dimethylaniline (DMA) or triethylamine.[1]

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-115 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 2,4-dichloro-5-fluoropyrimidine.[1]

Step 2: Selective Ethoxylation to 2-Ethoxy-4-chloro-5-fluoropyrimidine

-

Reaction Setup: Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in anhydrous ethanol.

-

Nucleophilic Substitution: Add a solution of sodium ethoxide in ethanol (approximately 1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C) to favor mono-substitution at the more reactive C2 position.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is neutralized with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired 2-ethoxy-4-chloro-5-fluoropyrimidine.

Step 3: Amination to this compound

-

Reaction Setup: The 2-ethoxy-4-chloro-5-fluoropyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

-

Ammonia Source: A solution of ammonia in ethanol or aqueous ammonia is added in excess.

-

Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 80-120 °C for several hours. The progress of the reaction is monitored by LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Application in the Development of Kinase Inhibitors

The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of highly selective and potent protein kinase inhibitors. The 4-amino group serves as a crucial attachment point for various pharmacophores that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.

Case Study: EGFR and MAPK Signaling Pathway Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[4]

Derivatives of this compound have been incorporated into molecules designed to inhibit EGFR and, consequently, the MAPK signaling pathway. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, while the ethoxy and fluoro substituents contribute to favorable binding interactions and improved pharmacokinetic properties.

The following table summarizes the inhibitory activities of representative pyrimidine-based EGFR inhibitors. While not all of these compounds are explicitly derived from this compound, they share the core pyrimidine scaffold and demonstrate the potential of this chemical class.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Compound 5a | EGFR | 36.7 | - | [5] |

| Compound 4b | EGFR | (GI50 ~10 nM) | Various | [5] |

| Gefitinib | EGFR (L858R) | 75 | H3255 | [6] |

| Erlotinib | EGFR | 100 | BT-474 | [6] |

| Lapatinib | EGFR | 160 | A431 | [6] |

| Dacomitinib | EGFR (L858R) | 7 | H3255 | [6] |

| Osimertinib | EGFR (T790M) | 8.5 | H1975 | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

A common method to determine the inhibitory potency (IC50) of a compound against a specific kinase is through an in vitro kinase assay.

-

Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, the test compound (dissolved in DMSO), and a detection reagent (e.g., a phosphotyrosine-specific antibody).

-

Assay Procedure:

-

The kinase reaction is typically performed in a 96- or 384-well plate.

-

A solution of the EGFR enzyme and the peptide substrate in kinase buffer is added to each well.

-

The test compound is added at various concentrations (serially diluted).

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA (with a phospho-specific antibody), fluorescence polarization, or radiometric assays.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic design, incorporating features that enhance biological activity and pharmacokinetic properties, makes it an ideal starting point for the development of targeted therapies. The successful application of the broader pyrimidine scaffold in generating potent kinase inhibitors, particularly against well-validated cancer targets like EGFR, underscores the potential of derivatives of this specific amine.

Future research will likely focus on the continued exploration of the chemical space accessible from this compound to develop next-generation kinase inhibitors with improved selectivity profiles, the ability to overcome drug resistance, and enhanced safety margins. The detailed understanding of the synthesis and biological application of this key intermediate, as outlined in this guide, will undoubtedly facilitate these future drug discovery endeavors.

References

- 1. japsonline.com [japsonline.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Rising Star in Kinase Inhibition: A Technical Guide to 2-Ethoxy-5-fluoropyrimidin-4-amine as a Core Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site, effectively shutting down aberrant signaling pathways that drive disease progression. Within this privileged scaffold, 2-Ethoxy-5-fluoropyrimidin-4-amine has emerged as a particularly valuable building block for the development of next-generation kinase inhibitors.

This technical guide provides an in-depth exploration of the synthesis, properties, and application of this compound in the design of potent and selective kinase inhibitors. We will delve into its role in structure-activity relationships (SAR), present hypothetical yet representative quantitative data, and provide detailed experimental protocols for the synthesis and evaluation of a model kinase inhibitor. Furthermore, we will visualize key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of drug discovery.

The unique substitution pattern of this compound, featuring an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position, imparts favorable physicochemical and pharmacological properties. The fluorine substitution can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a vector for further chemical modification. The 4-amino group serves as a crucial hydrogen bond donor, anchoring the molecule within the kinase hinge region.

Synthesis of the Core Building Block

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common approach involves the construction of the pyrimidine ring followed by functional group interconversions.

A plausible synthetic pathway is outlined below:

Caption: Synthetic scheme for this compound.

Application in Kinase Inhibitor Synthesis: A Hypothetical Example

To illustrate the utility of this compound as a building block, we present a hypothetical synthesis of an N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine derivative targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Caption: General synthetic route to a hypothetical VEGFR-2 inhibitor.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of kinase inhibitors derived from the this compound core. These values are intended to illustrate the type of data generated during a drug discovery campaign and the structure-activity relationships that can be elucidated.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | R-Group on Aryl Moiety | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/VEGFR-2) |

| HYPO-1 | 4-methoxy | 15 | 1500 | 100 |

| HYPO-2 | 3-chloro | 8 | 950 | 119 |

| HYPO-3 | 4-fluoro | 25 | 2000 | 80 |

| HYPO-4 | 3,4-dichloro | 5 | 500 | 100 |

Table 2: Cellular Activity and Physicochemical Properties

| Compound ID | HUVEC Proliferation IC50 (µM) | ClogP | Solubility (µM) |

| HYPO-1 | 0.5 | 3.2 | 25 |

| HYPO-2 | 0.2 | 3.8 | 15 |

| HYPO-3 | 0.8 | 3.5 | 20 |

| HYPO-4 | 0.1 | 4.1 | 10 |

Experimental Protocols

General Synthesis of N-Aryl-2-ethoxy-5-fluoropyrimidin-4-amines (Hypothetical)